molecular formula C6H13NO B8258077 3-Amino-3-methylcyclopentan-1-ol

3-Amino-3-methylcyclopentan-1-ol

Cat. No.: B8258077
M. Wt: 115.17 g/mol
InChI Key: YDUCHYJBCXWVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C6H13NO It is a cyclic alcohol with an amino group and a methyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of a chiral source in an N-acyl hydroxylamine compound with cyclopentadiene. This method constructs two chiral centers of the target product and involves mild reaction conditions, higher atom economy, and lower production cost . Another method involves the ammonolysis reaction of chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

For large-scale industrial production, the preparation method of (1R,3S)-3-amino-1-cyclopentanol and its salts is suitable. This method uses a chiral source in an N-acyl hydroxylamine compound as chiral induction and carries out asymmetric cycloaddition reaction with cyclopentadiene . The process is cost-effective, has good stereoselectivity, and produces high optical purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylcyclopentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3-methylcyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or as a biochemical reagent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methylcyclopentan-1-ol
  • 3-Methylcyclopentan-1-ol
  • 1-Methylcyclopentan-1-ol

Uniqueness

3-Amino-3-methylcyclopentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclopentane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-amino-3-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(7)3-2-5(8)4-6/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUCHYJBCXWVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.